molecular formula C10H9N5 B286730 5-amino-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile CAS No. 76982-32-6

5-amino-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile

Cat. No. B286730
CAS RN: 76982-32-6
M. Wt: 199.21 g/mol
InChI Key: XLOQMXJTYDJYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and a pyridine ring. The chemical formula of 5-amino-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile is C10H9N5.

Mechanism of Action

The mechanism of action of 5-amino-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-amino-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to increase the levels of neurotransmitters, such as acetylcholine and dopamine. Additionally, it has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile in lab experiments include its potential applications in various scientific research fields, its antimicrobial, antitumor, and anti-inflammatory properties, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-amino-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile. One direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 5-amino-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile can be achieved through several methods. One of the most common methods involves the reaction of 3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with ammonia and potassium cyanide. Another method involves the reaction of 3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid with hydroxylamine and sodium nitrite, followed by the reaction with potassium cyanide.

Scientific Research Applications

5-amino-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbonitrile has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

76982-32-6

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

5-amino-3-methyl-1-pyridin-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C10H9N5/c1-7-8(6-11)10(12)15(14-7)9-4-2-3-5-13-9/h2-5H,12H2,1H3

InChI Key

XLOQMXJTYDJYSJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)N)C2=CC=CC=N2

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.